
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a methyl group and a prop-2-enoate moiety. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
The synthesis of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-yl derivatives with appropriate reagents to introduce the prop-2-enoate group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include N₂O₅, SO₂/HSO₃⁻, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its interactions with specific enzymes and receptors, leading to downstream biological effects .
Comparación Con Compuestos Similares
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other nitropyridine derivatives, such as:
- 2-Methyl-5-nitropyridine
- 3-Hydroxy-6-methyl-2-nitropyridine
- 2-Bromo-5-nitropyridine
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the prop-2-enoate group in this compound makes it unique and imparts distinct chemical properties.
Propiedades
Número CAS |
89861-95-0 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O4/c1-7-9(12(14)15)5-3-8(11-7)4-6-10(13)16-2/h3-6H,1-2H3 |
Clave InChI |
WMOZCZVLVWJNHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C=CC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


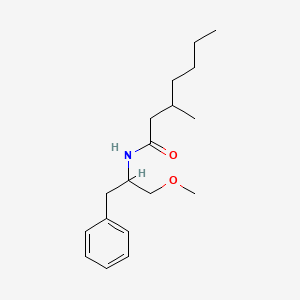

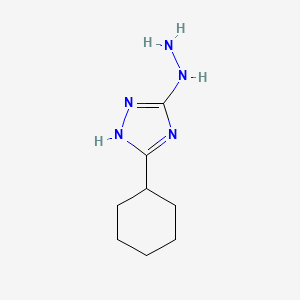
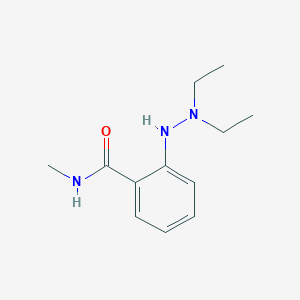
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

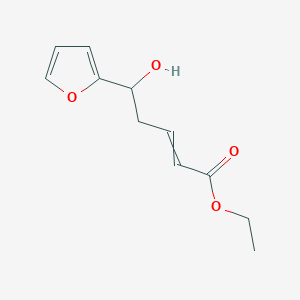
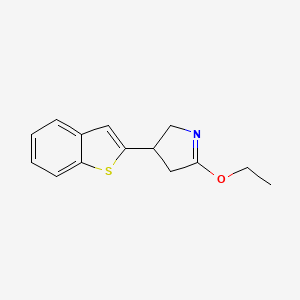

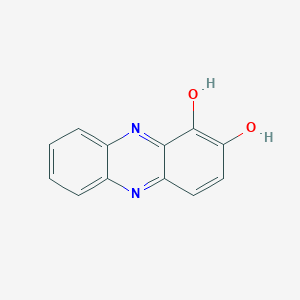

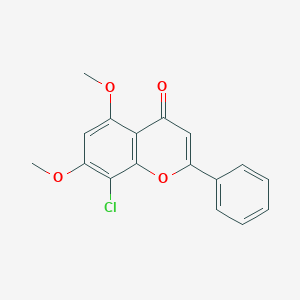
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
